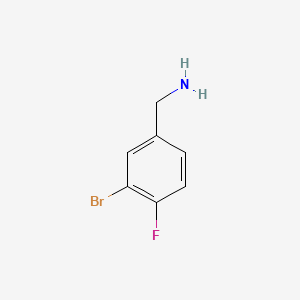

(4-Isopropylphenyl)hydrazine

概要

説明

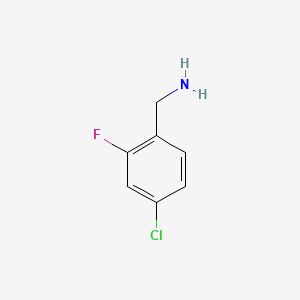

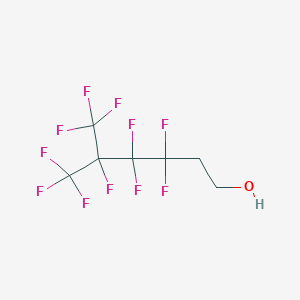

“(4-Isopropylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is used in research and development .

Synthesis Analysis

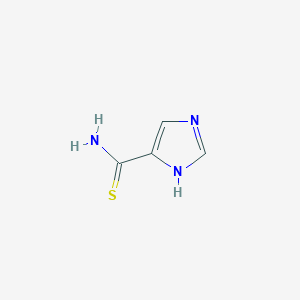

The synthesis of “(4-Isopropylphenyl)hydrazine” involves the reaction of chalcone derivatives with hydrazine hydrate . This process is similar to the formation of an imine .

Molecular Structure Analysis

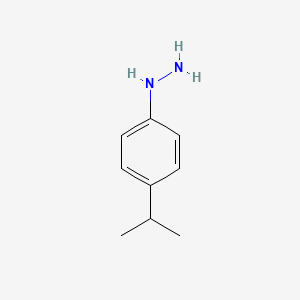

The molecular structure of “(4-Isopropylphenyl)hydrazine” consists of a hydrazine group attached to a phenyl ring with an isopropyl group at the 4-position . The molecular weight is 150.22 Da .

Chemical Reactions Analysis

“(4-Isopropylphenyl)hydrazine” can react with a carbonyl to form a hydrazone, a process similar to imine formation . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .

Physical And Chemical Properties Analysis

“(4-Isopropylphenyl)hydrazine” is a white to light yellow crystal powder . The compound has a molecular weight of 150.22 Da .

科学的研究の応用

1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

- Summary of Application : Hydrazones, quinazolines, and Schiff bases are synthesized by combining suitable aldehydes with four hydrazides . These compounds have a broad spectrum of biological activities, making them attractive in medicinal chemistry .

- Methods of Application : The preparation of these compounds involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

- Results or Outcomes : The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

2. Biomedical Applications

- Summary of Application : Hydrazones present an opportunity for enhancing drug delivery through site-specific drug release, including areas such as tumor tissue or thrombosis . They are relevant in a diverse range of applications, from anti-inflammatory to anticancer to acting as a chelating agent .

- Methods of Application : Many researchers are experimenting on how to more efficiently form these hydrazones, specifically using heat and chemical catalysts . Hydrazones respond on the pH environment or are synthesized with particular functional groups of the hydrazone and are two of the many unique features that allow for their programmed drug release .

- Results or Outcomes : Hydrazones show much potential for modifying drugs and have been widely applied for cancer treatments . Their tunability and chemical diversity in terms of drug conjugates allow for broad applications, including in breast cancer, glioblastoma, kidney cancer, esophageal cancer, and antiplatelet aggregation .

3. Rocket Propulsion

- Summary of Application : Hydrazine is used as a fuel in rocket propulsion . It’s a powerful reducing agent that can rapidly decompose upon heating to produce nitrogen and hydrogen gases, which provide thrust.

- Methods of Application : Hydrazine is typically stored in a liquid state within the rocket and is fed into a combustion chamber where it is mixed with an oxidizer. The mixture is then ignited, causing the hydrazine to decompose and produce thrust .

- Results or Outcomes : The use of hydrazine in rocket propulsion has enabled the successful launch and operation of numerous spacecraft and satellites .

4. Manufacture of Foamed Plastics

- Summary of Application : Hydrazine is used in the manufacture of foamed plastics . These are lightweight materials with a cellular structure, used in a wide range of applications from insulation to packaging.

- Methods of Application : In the production of foamed plastics, hydrazine acts as a blowing agent. When heated, it decomposes to produce nitrogen gas, which creates the cellular structure of the foam .

- Results or Outcomes : The use of hydrazine in the production of foamed plastics has led to the development of materials with excellent insulating properties and high strength-to-weight ratios .

5. Antiviral Applications

- Summary of Application : Hydrazones have been found to have antiviral applications . They are small, organic molecules that can be modified to release drugs in response to specific disease physiology and environments .

- Methods of Application : Hydrazones are synthesized with particular functional groups and respond to the pH environment . These features allow for their programmed drug release .

- Results or Outcomes : The use of hydrazones has shown potential for modifying drugs and has been applied for antiviral treatments . Their tunability and chemical diversity in terms of drug conjugates allow for broad applications .

6. Use in Nanotechnology

- Summary of Application : Polypropylene, a type of plastic, has versatile uses in nanotechnology . It is being used in new fields day by day, from home appliances to spacecraft .

- Methods of Application : Researchers are giving greater attention to the potential of polypropylene in various applications .

- Results or Outcomes : The use of polypropylene in nanotechnology is expected to create a better future .

Safety And Hazards

特性

IUPAC Name |

(4-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYATZFJUOXJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369808 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isopropylphenyl)hydrazine | |

CAS RN |

63693-65-2 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。